Thiocarbamic acid, p-hydroxyphenyl ester
Description
Thiocarbamic acid esters are sulfur-containing compounds characterized by the general structure R–O–C(=S)–NR'R''. The p-hydroxyphenyl ester derivative features a phenolic hydroxyl group at the para position of the aryl ring, which significantly influences its chemical reactivity, solubility, and biological interactions.
Properties
CAS No. |
63716-25-6 |
|---|---|
Molecular Formula |
C7H7NO2S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
S-(4-hydroxyphenyl) carbamothioate |
InChI |
InChI=1S/C7H7NO2S/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4,9H,(H2,8,10) |
InChI Key |
CWDSCOFTWICACB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)SC(=O)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process involves reacting sodium or potassium xanthogenate salts with primary/secondary aliphatic amines in the presence of elemental sulfur. The general reaction is:
$$
\text{R-O-C(S)-S-Me} + \text{H-NR'R''} + \text{S} \rightarrow \text{R-O-C(S)-NR'R''} + \text{MeSH} + \text{By-products}
$$
Here, R represents an alkyl/cycloalkyl group (C1–C8), while R' and R'' are alkyl substituents or hydrogen. Sulfur acts as both a catalyst and oxidizing agent, facilitating the displacement of the thiocarbonate group.
Standardized Procedure
Reagent Preparation :
- Xanthogenate salt (1 mol, e.g., sodium isopropyl xanthogenate)
- Amine (3–4 mol, e.g., ethylamine)
- Sublimated sulfur (3.75 mol)
- Water (200–400 mL per mol xanthogenate)
Reaction Conditions :
- Temperature: 50–80°C
- Duration: 24 hours
- Solvent: Water with optional co-solvents (methanol, ethanol)
Workup :
- Phase separation of the organic layer
- Distillation under reduced pressure (20–30 torr, 50–60°C)
- Aqueous phase extraction with methylene chloride
Optimization Parameters
Experimental Data from Patent US3963768A
| Example | Xanthogenate | Amine | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Sodium isopropyl | Ethylamine | 97 | 95–98 |
| 3 | Potassium ethyl | n-Hexylamine | 87 | 87 |
| 6 | Sodium isopropyl | Ethanolamine | 69 | 97 |
Key findings:
- Ethylamine derivatives achieve near-quantitative yields (96–97%).
- Bulky amines (e.g., n-hexylamine) reduce yields due to steric hindrance.
- Hydroxy-substituted amines require extended reaction times (24–30 hours).
Carbonylation with Metallic Selenide Catalysts
Reaction Mechanism
This method employs carbon monoxide and organic disulfides to carbonylate primary/secondary amines in the presence of metallic selenides (e.g., CuSe, ZnSe):
$$
\text{R-NH}2 + \text{R''-S-S-R'''} + \text{CO} \xrightarrow{\text{Se Catalysts}} \text{R-O-C(S)-NH}2 + \text{R''-SH} + \text{R'''-SH}
$$
Arylene or alkylene amines react with disulfides (e.g., diphenyl disulfide) under mild conditions.
Standardized Procedure
Reagent Preparation :
- Amine (1 mol, e.g., p-hydroxyphenylamine)
- Disulfide (1.2 mol, e.g., dimethyl disulfide)
- Carbon monoxide (10–15 bar)
- Catalyst: CuSe or ZnSe (0.5–2.0 wt%)
- Solvent: Tetrahydrofuran or methanol
Reaction Conditions :
- Temperature: 80–120°C
- Pressure: 10–15 bar CO
- Duration: 8–12 hours
Workup :
- Filtration to remove catalysts
- Solvent evaporation under vacuum
- Recrystallization from ethyl acetate
Optimization Parameters
Advantages Over Conventional Methods
- Eliminates toxic by-products (e.g., H₂S) associated with carbon disulfide routes.
- Achieves 85–92% purity without chromatography.
- Scalable to continuous-flow systems due to homogeneous catalysis.
Comparative Analysis of Synthesis Methods
| Criterion | Xanthogenate-Amine Method | Carbonylation Method |
|---|---|---|
| Yield | 69–97% | 75–90% |
| Purity | 87–98% | 85–92% |
| Toxicity | Moderate (H₂S risk) | Low (closed CO system) |
| Scalability | Batch-only | Continuous-flow compatible |
| Cost | $$$$ (xanthogenate precursors) | $$$ (catalyst recycling) |
Chemical Reactions Analysis
Types of Reactions
Thiocarbamic acid, p-hydroxyphenyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Substitution: The alkoxy group of the ester can be replaced by another group in substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong-acid catalyst.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide to hydrolyze the ester, resulting in a carboxylate salt and an alcohol.
Major Products
Acidic Hydrolysis: Produces a carboxylic acid and an alcohol.
Basic Hydrolysis: Produces a carboxylate salt and an alcohol.
Scientific Research Applications
Thiocarbamic acid, p-hydroxyphenyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiocarbamic acid, p-hydroxyphenyl ester involves its interaction with molecular targets and pathways. For instance, in antioxidant applications, it may act by decomposing hydroperoxides and reducing peroxyl radicals . The specific molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Core Functional Groups
- Thiocarbamic acid, p-hydroxyphenyl ester: Presumed structure includes a thiocarbamate backbone (O–C(=S)–N) linked to a p-hydroxyphenyl group.
- Thiocarbamic acid, N,N-dimethyl, S-1,3-diphenyl-2-butenyl ester : Features an S-esterified 1,3-diphenyl-2-butenyl chain and N,N-dimethyl substitution. This structure is confirmed via GC-MS, IR (1696–1746 cm⁻¹ for C=O), and NMR (δ 3.60–4.35 ppm for CH₂ groups) .
Spectral Differentiation
- IR Spectra: Non-hydroxylated thiocarbamates (e.g., N,N-dimethyl derivatives) show strong C=O stretches near 1696–1746 cm⁻¹ .
- NMR: The N,N-dimethyl derivative’s CH₂ protons resonate at δ 3.60–4.35 ppm , whereas phenolic protons in p-hydroxyphenyl esters would appear downfield (δ 5–9 ppm).
This compound
Synthesis likely involves condensation of p-hydroxyphenol with thiocarbamoyl chlorides or isocyanates. A parallel method is seen in , where phthalimidoacyl isothiocyanates react with alcohols to form thiocarbamic acid esters .
Thiocarbamic Acid, N,N-dimethyl, S-1,3-diphenyl-2-butenyl Ester
Produced via nucleophilic addition of pyrrole to CS₂ followed by N-alkylation, as described in . This method contrasts with hydroxylated analogs, where protecting groups may be needed to prevent side reactions .
Antimicrobial Activity
- N,N-dimethyl, S-1,3-diphenyl-2-butenyl ester: Exhibits broad-spectrum activity against Gram-negative bacteria (E. coli, K. pneumoniae) and fungi (C. albicans), with MIC values of 0.5–8 mg/mL . Resistance is noted in S. aureus and P. aeruginosa due to efflux pumps or enzymatic degradation .
- Hydroxyphenyl esters: While direct data are lacking, phenolic groups often enhance antifungal activity (e.g., tolnaftate, a thiocarbamate with a naphthyl group, shows potent topical antifungal action) .
Agricultural Uses
- Pebulate and Triallate : Thiocarbamates used as pre-emergent herbicides. Their activity relies on volatile S-alkyl chains, unlike aromatic esters .
Data Tables: Key Comparative Metrics
Table 2. Spectral Signatures of Selected Thiocarbamates
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for thiocarbamic acid, p-hydroxyphenyl ester, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling p-hydroxyphenol with thiocarbamoyl chloride under controlled pH (6–8) and temperature (20–40°C). Reaction optimization can employ factorial design to test variables like solvent polarity (e.g., acetonitrile vs. THF), catalyst loading, and reaction time. Statistical methods such as Response Surface Methodology (RSM) are recommended for identifying optimal conditions while minimizing experimental runs .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use hyphenated techniques:
- HPLC-UV/Vis for quantifying purity (>95% threshold).
- NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., phenolic -OH at δ 9–10 ppm, thiocarbamate S-C-N linkage).
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z calculated for C₈H₉NO₂S). Cross-reference spectral data with NIST Chemistry WebBook .
Q. What are the key stability considerations for this compound under storage and experimental conditions?
- Methodological Answer : Stability studies should assess:
- Thermal degradation : TGA/DSC to determine decomposition temperatures.
- Photostability : Exposure to UV light (300–400 nm) with periodic HPLC monitoring.
- Hydrolytic stability : pH-dependent degradation kinetics in aqueous buffers (pH 3–9). Store in amber vials at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and activation energies. Software like Gaussian or ORCA can simulate electron density maps for thiocarbamate’s electrophilic sulfur center. Validate predictions with kinetic isotope effects (KIEs) or Hammett linear free-energy relationships .
Q. What strategies resolve contradictions in reported bioactivity data for thiocarbamic acid derivatives?
- Methodological Answer : Conduct meta-analysis of existing studies with emphasis on:
- Experimental variables : Compare cell lines (e.g., HEK293 vs. HeLa), assay protocols (MTT vs. resazurin), and compound concentrations.
- Data normalization : Use Z-score or fold-change metrics to account for batch effects.
- Reproducibility : Independent validation in ≥3 replicates with blinded analysis .
Q. How can this compound be functionalized for targeted drug delivery without compromising its reactivity?
- Methodological Answer : Employ protecting-group chemistry:
- Phenolic -OH protection : Use acetyl or tert-butyldimethylsilyl (TBS) groups during conjugation to nanoparticles or peptides.
- Thiocarbamate modification : Introduce pH-sensitive linkers (e.g., hydrazones) for controlled release. Monitor bioactivity post-functionalization via SPR (surface plasmon resonance) or fluorescence quenching assays .
Key Methodological Recommendations
- Experimental Design : Use fractional factorial designs to explore multi-variable interactions efficiently .
- Data Integrity : Cross-validate findings with orthogonal methods (e.g., NMR + HRMS) and reference databases like NIST .
- Safety Protocols : Adhere to OSHA guidelines for handling thiocarbamates (e.g., PPE, fume hoods) and document risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
